1-(3-Aminophenyl)-3-ethyl-1-methylurea
Description
1-(3-Aminophenyl)-3-ethyl-1-methylurea (CAS: 1094841-52-7) is a urea derivative with the molecular formula C₁₀H₁₅N₃O and a molecular weight of 193.25 g/mol. Structurally, it features a urea backbone substituted with an ethyl group, a methyl group, and a 3-aminophenyl aromatic ring. The compound’s meta-aminophenyl group confers unique electronic and steric properties, while the ethyl and methyl substituents on the urea moiety influence its solubility and reactivity.
Properties
IUPAC Name |
1-(3-aminophenyl)-3-ethyl-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-12-10(14)13(2)9-6-4-5-8(11)7-9/h4-7H,3,11H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJCKTSRUKBNIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(C)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)-3-ethyl-1-methylurea can be synthesized through a multi-step process involving the reaction of 3-nitroaniline with ethyl isocyanate, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve:
Step 1: Nitration of aniline to form 3-nitroaniline.
Step 2: Reaction of 3-nitroaniline with ethyl isocyanate in the presence of a base such as triethylamine to form 1-(3-nitrophenyl)-3-ethyl-1-methylurea.
Step 3: Reduction of the nitro group to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 1-(3-Aminophenyl)-3-ethyl-1-methylurea may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminophenyl)-3-ethyl-1-methylurea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents like thionyl chloride or bromine can be used to introduce halogen atoms.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(3-Aminophenyl)-3-ethyl-1-methylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)-3-ethyl-1-methylurea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Molecular Structure and Substituent Effects
The table below compares key structural and physicochemical properties of 1-(3-aminophenyl)-3-ethyl-1-methylurea with analogous compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 1-(3-Aminophenyl)-3-ethyl-1-methylurea | 1094841-52-7 | C₁₀H₁₅N₃O | 193.25 | 3-aminophenyl, ethyl, methyl (urea) |
| 1-(3-Amino-4-methylphenyl)-3,3-dimethylurea | 1509056-86-3 | C₁₀H₁₅N₃O | 193.25 | 3-amino-4-methylphenyl, dimethylurea |
| 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea HCl | 903558-70-3 | C₁₀H₁₆ClN₃O | 229.71 | 3-aminomethylphenyl, dimethylurea, HCl salt |
| 1-(2-Aminoethyl)-3-methylurea | 75930-29-9 | C₄H₁₁N₃O | 117.15 | 2-aminoethyl, methylurea |
Key Observations:
- Substituent Position and Electronic Effects: The meta-aminophenyl group in the target compound contrasts with the para-methyl substitution in 1-(3-amino-4-methylphenyl)-3,3-dimethylurea .
- Urea Substitution Patterns: The ethyl-methyl substitution on urea in the target compound may enhance lipophilicity compared to dimethylurea derivatives (e.g., 1-(3-amino-4-methylphenyl)-3,3-dimethylurea), which exhibit higher symmetry but reduced steric bulk .
- Amino Group Modifications: The 3-aminophenyl group distinguishes the target compound from 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea HCl, where the amine is part of a benzylamine-like structure . This impacts solubility and salt formation tendencies.
Biological Activity
1-(3-Aminophenyl)-3-ethyl-1-methylurea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antiproliferative, and enzyme inhibition studies. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a urea moiety and an aromatic amine, which are critical for its biological interactions. The presence of the ethyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Antimicrobial Activity
Research indicates that 1-(3-Aminophenyl)-3-ethyl-1-methylurea exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit various bacterial strains, including:
- Staphylococcus aureus
- Enterococcus faecalis
The efficacy varies based on structural modifications. A summary of antimicrobial activities is presented in Table 1.
| Bacterial Strain | Activity | IC50 Values |
|---|---|---|
| Staphylococcus aureus | Moderate to high | Varies by derivative |
| Enterococcus faecalis | Moderate | Varies by derivative |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on carbonic anhydrase (CA) enzymes. In vitro assays demonstrated moderate inhibition with IC50 values ranging from 13.8 to 35.7 µM across various derivatives, suggesting that structural variations can significantly influence enzyme binding affinities.
| Enzyme | Inhibition Type | IC50 Values (µM) |
|---|---|---|
| Carbonic Anhydrase II | Moderate | 13.8 - 35.7 |
Antiproliferative Effects
1-(3-Aminophenyl)-3-ethyl-1-methylurea has shown promising antiproliferative effects against several cancer cell lines. Notably, studies have indicated cytotoxicity against:
- Hepatocellular carcinoma (HepG2)
- Human lung carcinoma (A549)
- Acute promyelocytic leukemia (HL-60)
The structure-activity relationship (SAR) analysis reveals that modifications in the triazole ring or substitution patterns on the phenyl group can significantly influence cytotoxicity.
Case Studies
A notable study explored the synthesis of triazole-containing analogs of 1-(3-Aminophenyl)-3-ethyl-1-methylurea, demonstrating enhanced selectivity and reduced toxicity compared to traditional chemotherapeutics like Sorafenib. The study reported a high selectivity index (SI) for these compounds against hepatocellular carcinoma cell lines while maintaining effective cytotoxicity.
The mechanism of action for 1-(3-Aminophenyl)-3-ethyl-1-methylurea involves interactions with specific molecular targets, such as enzymes and receptors. The urea moiety plays a pivotal role in forming intramolecular hydrogen bonds that enhance binding affinity to target sites, thereby modulating enzymatic activity or cellular responses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
